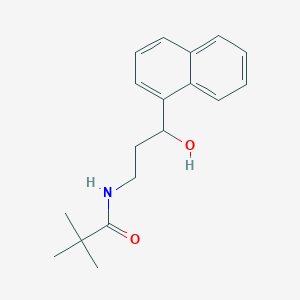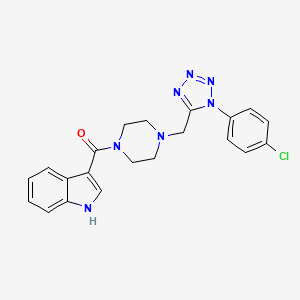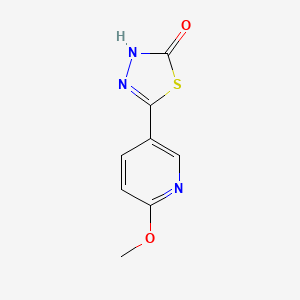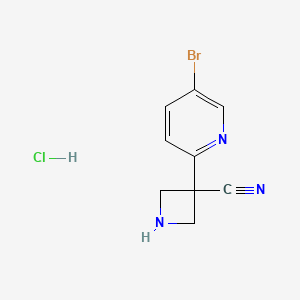
3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride is a chemical compound with the molecular formula C9H8BrN3·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, a common method involves the reaction of a β-amino alcohol with a halogenating agent to form the azetidine ring.
Introduction of the Bromopyridine Moiety: The bromopyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromopyridine derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the azetidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the pyridine moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various biological receptors and enzymes, while the azetidine ring can modulate the compound’s overall biological activity . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloropyridin-2-yl)azetidine-3-carbonitrile;hydrochloride
- 3-(5-Fluoropyridin-2-yl)azetidine-3-carbonitrile;hydrochloride
- 3-(5-Methylpyridin-2-yl)azetidine-3-carbonitrile;hydrochloride
Uniqueness
3-(5-Bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain biological targets .
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)azetidine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-1-2-8(13-3-7)9(4-11)5-12-6-9;/h1-3,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAXPQBLDKSJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C#N)C2=NC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
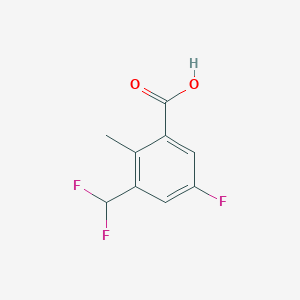
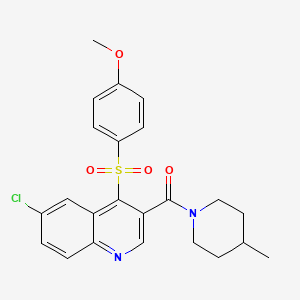
![Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2680061.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)
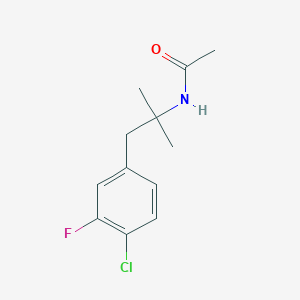

![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/new.no-structure.jpg)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)
